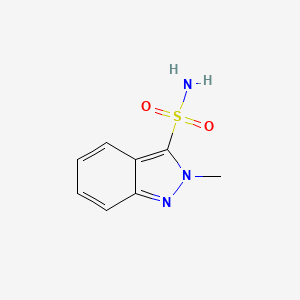

2-methyl-2H-indazole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUKBEWBYVHYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2h Indazole 3 Sulfonamide and Its Analogs

Regioselective N-Methylation Strategies for 2H-Indazole Core

The indazole ring contains two nitrogen atoms, N1 and N2, and their alkylation can lead to a mixture of isomers. researchgate.netnih.gov The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net However, achieving regioselectivity for N-methylation is crucial for synthesizing the desired 2-methyl-2H-indazole core.

Achieving preferential N2-alkylation of the indazole ring is a significant synthetic challenge. Under basic conditions, the alkylation of indazoles often results in a mixture of N1 and N2 isomers. researchgate.net However, kinetic control can favor the formation of the N2-alkylated product. researchgate.netresearchgate.net

Several methods have been developed to achieve selective N2-alkylation. One approach involves using specific alkylating agents and catalysts. For instance, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates, providing the corresponding 2-alkyl-2H-indazoles with high selectivity and yields up to 96%. organic-chemistry.org This method is effective for a range of substrates, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org Another TfOH-catalyzed method utilizes diazo compounds as the alkylating agent, affording N2-alkylated indazoles with high regioselectivity (N2/N1 up to 100/0). rsc.org

The choice of methylating agent and reaction conditions also plays a crucial role. Methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) yields a nearly 1:1 mixture of N1 and N2 isomers. researchgate.net In contrast, using methyl iodide at high temperatures can lead to regioselective methylation at the N2 position. researchgate.net The use of methyl 2,2,2-trichloroacetimidate has also been reported as an efficient method for the regioselective synthesis of substituted 2-methyl-2H-indazoles. researchgate.net

Furthermore, the substituents on the indazole ring can influence the regioselectivity of alkylation. For example, indazoles with substituents like nitro or carboxyl groups at the C7 position exhibit excellent N2 regioselectivity (≥ 96%). beilstein-journals.orgnih.gov The steric hindrance from substituents at the C7 position can block the N1 position, favoring alkylation at N2. beilstein-journals.org Gallium/aluminum or aluminum-mediated direct alkylation with allyl and benzyl (B1604629) bromides also provides a high-yielding, regioselective route to 2H-indazoles. rsc.org

| Method | Reagents and Conditions | Selectivity (N2:N1) | Yield | Reference |

|---|---|---|---|---|

| Trichloroacetimidate Method | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(II) triflate | High | Up to 96% | organic-chemistry.org |

| Diazo Compound Method | Diazo compounds, TfOH | Up to 100:0 | Good to excellent | rsc.org |

| Substituent-Directed Alkylation | Alkylating agent, base; C7-substituted indazoles (e.g., NO2, CO2Me) | ≥ 96% N2 | - | beilstein-journals.orgnih.gov |

| Metal-Mediated Alkylation | Allyl/benzyl bromides, Ga/Al or Al | High | High | rsc.org |

Differentiating between N1- and N2-alkylated indazole isomers is essential for reaction monitoring and product characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. nih.gov

Specifically, ¹³C NMR spectroscopy is highly effective. The chemical shift of the C3 carbon is particularly informative: for 1H-indazoles (N1-substituted), the C3 signal appears around δ 132–133 ppm, while for 2H-indazoles (N2-substituted), it is found further upfield at approximately δ 123–124 ppm. thieme-connect.de This distinct difference allows for unambiguous assignment of the substitution pattern. thieme-connect.de

Proton (¹H) NMR can also be used, although careful analysis is sometimes required. thieme-connect.de Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful for confirming the regiochemistry by observing long-range correlations between protons and carbons. nih.gov For instance, in an N1-substituted indazole, a correlation between the N1-alkyl protons and the C7a carbon can be observed.

In addition to NMR, other analytical techniques can be employed. Dipole moment measurements can distinguish between the isomers, as 1-methyl-1H-indazole has a significantly different dipole moment (1.50 D) compared to 2-methyl-2H-indazole (3.40 D). thieme-connect.de Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal spatial correlations between protons, which can help determine the substitution pattern. For example, the absence of a NOESY correlation between the proton at position 3 and the aromatic protons of a substituent at N1 can confirm the N1 substitution. mdpi.com

Introduction of the Sulfonamide Moiety at the C3 Position

The introduction of a sulfonamide group at the C3 position of the 2-methyl-2H-indazole core is a key step in the synthesis of the target compound. This functionalization can be achieved through various sulfonylation reactions.

Direct C-H sulfonylation at the C3 position of 2H-indazoles has been accomplished using electrochemical methods. acs.orgacs.org This approach avoids the need for transition metals and external oxidants, making it an environmentally friendly option. acs.org Using sulfonyl hydrazides as the sulfonyl precursor, a range of C3-sulfonylated indazole derivatives can be synthesized in yields up to 92%. acs.orgresearchgate.net The reaction proceeds at room temperature under ambient air, and mechanistic studies suggest a radical pathway is involved. acs.orgresearchgate.net Another electrochemical method utilizes sodium sulfinates as the sulfonyl source. chim.it

Alternatively, a tert-butyl hydroperoxide (TBHP)-mediated oxo-sulfonylation of 2H-indazoles with sulfinic acid can be used to synthesize N-sulfonylated indazolones. organic-chemistry.org This metal-free method operates under mild conditions and also appears to proceed via a radical mechanism. organic-chemistry.org While this method primarily yields N-sulfonylated indazolones, it demonstrates the reactivity of the indazole core towards sulfonylating agents. organic-chemistry.org

The synthesis of the sulfonamide often involves the preparation of a sulfonyl chloride precursor, which then reacts with an amine. For the synthesis of indazole-3-sulfonamides, a common precursor is an indazole with a suitable leaving group at the C3 position, such as a halogen. Halogenation of the indazole ring at C3 is a key preliminary step. chim.it For instance, 2H-indazoles can be brominated at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions. nih.gov

Once the C3-functionalized precursor is obtained, it can be converted to the corresponding sulfonyl chloride. This intermediate can then react with ammonia (B1221849) or a primary/secondary amine to form the desired sulfonamide. In some cases, the synthesis of the sulfonamide is part of a larger synthetic sequence for preparing more complex molecules, such as CCR4 antagonists. acs.org For example, a 3-amino-indazole can be treated with a sulfonyl chloride, like 5-chloro-2-thiophenesulfonyl chloride, to form a sulfonamide at the amino group. acs.org

The reaction conditions for sulfonylation typically involve a base to neutralize the HCl generated during the reaction. Common bases include pyridine (B92270) or triethylamine, and the reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM). acs.org

| Reaction Type | Precursor | Sulfonylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Electrochemical C-H Sulfonylation | 2H-Indazole | Sulfonyl hydrazide | Electrochemical cell, K2CO3, LiClO4, MeCN/H2O | C3-Sulfonylated indazole | acs.org |

| Oxo-sulfonylation | 2H-Indazole | Sulfinic acid | TBHP, CH3CN, room temperature | 1-Sulfonylindazol-3(2H)-one | organic-chemistry.org |

| Sulfonamide Formation | 3-Amino-indazole | 5-Chloro-2-thiophenesulfonyl chloride | Pyridine, DCM | N-(Indazol-3-yl)sulfonamide derivative | acs.org |

| Sulfonylation of N1 | 5-Nitroindazole (B105863) | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | NaH, DMF | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | mdpi.com |

Derivatization and Functionalization Strategies for 2-Methyl-2H-Indazole-3-Sulfonamide

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Various strategies have been developed to introduce diverse substituents on the indazole ring, modify the sulfonamide group, and vary the side chains.

Substitutions on the Indazole Ring System (e.g., Halogenation, Carbamoylation, Arylation)

The indazole ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties.

Halogenation: Regioselective halogenation is a common strategy. For instance, 4-substituted 1H-indazoles can be regioselectively brominated at the C7 position using N-bromosuccinimide (NBS). rsc.org The electronic nature of the substituent at the C4 position can influence the reaction's outcome, with electron-donating groups on a phenylsulfonyl moiety favoring the desired C7 monohalogenation. rsc.org

Carbamoylation: The C3 position of 2H-indazoles can be functionalized through carbamoylation. A photocatalytic method using 4CzIPN as the photocatalyst enables the reaction of 2H-indazoles with (2-alkylamino)-2-oxoacetic acid under blue LED light to yield 3-carbamoylated 2H-indazole derivatives. ijsdr.org

Arylation: Arylation of the indazole ring can be achieved through various catalytic methods. Palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully used for the C7 arylation of 4-substituted NH-free indazoles. rsc.org This method demonstrates good functional group tolerance, allowing the coupling of various aryl and heteroaryl boronic acids. rsc.org Direct C-H arylation is another powerful technique. For example, Rh(III)-catalyzed C7 arylation of 1H-indazoles has been reported, though it often requires a directing group. nih.gov

Table 3: Examples of Indazole Ring Functionalization

| Reaction | Position | Reagents/Catalyst | Product | Reference |

| Bromination | C7 | N-Bromosuccinimide (NBS) | 7-Bromo-indazole derivatives | rsc.org |

| Carbamoylation | C3 | (2-Alkylamino)-2-oxoacetic acid, 4CzIPN, Blue LED | 3-Carbamoyl-2H-indazoles | ijsdr.org |

| Suzuki-Miyaura Arylation | C7 | Aryl/Heteroaryl boronic acids, Pd catalyst | 7-Aryl-indazole derivatives | rsc.org |

| Direct C-H Arylation | C7 | Arylating agent, Rh(III) catalyst | 7-Aryl-1H-indazoles | nih.gov |

Modifications of the Sulfonamide Group

The sulfonamide group is a key functional moiety that can be modified to alter the properties of the parent compound. A common modification involves the synthesis of N-substituted sulfonamides. For example, 5-nitro-1H-indazole can be reacted with various sulfonyl chlorides in the presence of a base like sodium hydride to afford N-sulfonylated indazoles. mdpi.commdpi.com

Another approach involves the rearrangement of N-sulfonamides. A regioselective base-mediated N-to-C migration of an N-1 sulfonamide has been developed to yield a C-3 sulfone, demonstrating an interesting transformation of the sulfonamide linkage. rsc.org Furthermore, the sulfonamide group itself can be a precursor to other functionalities. Mild photocatalytic conditions can be used to convert N-sulfonylimines into sulfonyl radical intermediates, which can then be used in various functionalization reactions. acs.org

Table 4: Strategies for Sulfonamide Group Modification

| Strategy | Reagents/Conditions | Transformation | Reference |

| N-Sulfonylation | Sulfonyl chlorides, Sodium hydride | Formation of N-sulfonylated indazoles | mdpi.commdpi.com |

| N-to-C Rearrangement | Base-mediated | N-1 sulfonamide to C-3 sulfone | rsc.org |

| Radical Generation | Photocatalyst, N-sulfonylimine | Formation of sulfonyl radical for further functionalization | acs.org |

Side Chain Variations and Linker Chemistry

Altering the side chains and linkers attached to the indazole sulfonamide core is a critical strategy in medicinal chemistry to explore the structure-activity relationships. For instance, in the development of CCR4 antagonists, a series of indazole arylsulfonamides were synthesized with variations at the N1 position. acs.org It was found that meta-substituted benzyl groups at N1 bearing an α-amino-3-[(methylamino)acyl] group were among the most potent substituents. acs.org

The synthesis of these side chains often involves multi-step sequences. For example, a 6-fluoro analogue was prepared by first synthesizing the functionalized indazole core, followed by alkylation with 3-chloromethylbenzonitrile, conversion to the sulfonamide, and subsequent reduction and acylation to build the desired side chain. acs.org

In another study, the introduction of an ethynyl (B1212043) group at the C2 position of an aryltriazene, followed by visible-light-mediated cyclization, allowed for the incorporation of various side chains at the C3 position of the resulting 2H-indazole. acs.org This highlights the use of precursor molecules with latent functionality that can be transformed into diverse side chains.

Table 5: Examples of Side Chain and Linker Modifications

| Position of Variation | Synthetic Strategy | Example of Side Chain/Linker | Reference |

| N1 | Multi-step synthesis including alkylation, reduction, and acylation | meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] group | acs.org |

| C3 | Visible-light-mediated cyclization of functionalized aryltriazenes | Various substituents introduced via oxyamination, sulfenoamination, and diamination | acs.org |

| C3 | Base-catalyzed tandem reaction | 2,3-substituted-2H-indazoles from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | nih.gov |

Elucidation of Biological Activities and Mechanistic Pathways of 2 Methyl 2h Indazole 3 Sulfonamide Derivatives

Enzyme Inhibition and Modulation

The indazole sulfonamide scaffold has been identified as a critical element for interaction with various enzymes, leading to the modulation of their activity.

Inhibition of Protein Kinases (e.g., MAPK1, VEGFR, PI3Kα)

Indazole derivatives have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is implicated in numerous diseases, including cancer. nih.govacs.org

VEGFR Inhibition: Certain indazole-pyrimidine-based derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The substitution at the 2-position of the pyrimidine (B1678525) ring was found to be crucial for activity, with sulfonamide-containing derivatives showing enhanced potency. nih.gov For instance, a derivative incorporating a sulfonamide group (13i) exhibited an IC50 value of 34.5 nM against VEGFR-2, which is comparable to the established inhibitor pazopanib (B1684535) (IC50 = 30 nM). nih.gov The introduction of hydrophobic groups like alkyl or halogen at the same position led to a decrease in potency. nih.gov

PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often upregulated in cancer, making it a key therapeutic target. google.com While specific inhibitory data for 2-methyl-2H-indazole-3-sulfonamide derivatives against PI3Kα is not extensively detailed in the provided context, the broader class of indazole-containing compounds has been explored as PI3K inhibitors. google.com

General Kinase Selectivity: In a broader study, a 2,3-difluorophenyl derivative of an indazole compound (51j) showed an IC50 of 18 nM and was found to be selective against 34 kinases with over 50% inhibition. nih.gov This highlights the potential for developing selective kinase inhibitors based on the indazole scaffold.

Table 1: Inhibitory Activity of Indazole Derivatives against VEGFR-2

| Compound | Substituent | VEGFR-2 IC50 (nM) |

|---|---|---|

| 13i | Sulfonamide | 34.5 |

| 13f | Amide | 114 |

| 13g | Amide | 57.9 |

| Pazopanib | - | 30 |

Data sourced from Elsayed et al. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govnih.gov Aromatic and heterocyclic sulfonamides are well-established inhibitors of CAs. mdpi.comsemanticscholar.org

Derivatives of benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties have been synthesized and evaluated for their inhibitory activity against several human CA (hCA) isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.gov While the specific this compound was not the primary focus, related structures showed isoform-selective inhibition. nih.gov For example, some compounds displayed greater potency against the tumor-related isoform hCA IX than the standard inhibitor acetazolamide. nih.gov The primary sulfonamide group is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site. mdpi.comsemanticscholar.org

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folate Synthesis Pathway Disruption

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. patsnap.comwikipedia.orgresearchgate.net This pathway is essential for the production of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.orgresearchgate.net As humans obtain folate from their diet, DHPS inhibitors exhibit selective toxicity towards bacterial cells. wikipedia.org

Indazole sulfonamide derivatives have been synthesized and evaluated for their antibacterial properties by targeting DHPS. researchgate.net These compounds act as competitive inhibitors of para-aminobenzoic acid (PABA), a substrate for DHPS. patsnap.comresearchgate.net Molecular docking studies have shown that these derivatives can effectively bind to the active site of the DHPS enzyme. researchgate.net In some cases, these synthetic compounds have demonstrated significant antibacterial activity against strains like E. coli and P. aeruginosa. researchgate.net

Mycobacterium tuberculosis KasA Inhibition

Indazole sulfonamides have emerged as potent inhibitors of β-ketoacyl-ACP synthase (KasA) in Mycobacterium tuberculosis. researchgate.netnih.gov KasA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. researchgate.netnih.gov

One lead compound, DG167, a member of the indazole sulfonamide class, has demonstrated significant activity against M. tuberculosis. researchgate.netnih.gov Structural studies have revealed a novel dual-binding mechanism for this compound within the substrate-binding channel of KasA. researchgate.netnih.gov Structure-activity relationship (SAR) studies have identified that N1-methyl substitution and a 6-sulfonamide are critical for whole-cell efficacy. nih.gov Furthermore, DG167 has shown synergistic lethality when combined with the first-line anti-tuberculosis drug isoniazid (B1672263) (INH). researchgate.net

**Table 2: Structure-Activity Relationships of DG167 Analogs against *M. tuberculosis***

| Compound | R1 | R2 | Whole-cell Activity (MIC) |

|---|---|---|---|

| DG167 (5e) | Methyl | n-Butyl | Active |

| 5a-12 | Methyl | n-Pentyl | 2x more active than parent |

| 5a-13 | Methyl | n-Hexyl | Inactive |

| 5g | - | - | 2x improvement in whole-cell activity |

Data derived from Kumar et al. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation. mdpi.com Inhibition of COX-2 is a common strategy for anti-inflammatory therapies. tandfonline.comdergipark.org.tr Certain indazole derivatives have been evaluated for their potential to inhibit COX-2. researchgate.net

In one study, a series of 2,3-diphenyl-2H-indazole derivatives were evaluated for their anti-inflammatory potential. researchgate.net Several of these compounds displayed in vitro inhibitory activity against human COX-2. researchgate.net Docking calculations suggested that these compounds have a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. researchgate.net Another report mentions the synthesis of benzenesulfonamide (B165840) analogs that selectively inhibit the COX-2 enzyme. dergipark.org.tr A specific (aza)indazole-based compound, 4-[3-(4-fluorophenyl)indazol-2-yl]benzenesulfonamide, was identified as a potent COX-2 inhibitor with an IC50 of 0.409 µM. mdpi.com

Cellular Mechanistic Investigations (In Vitro Studies)

The biological effects of this compound derivatives have been further elucidated through various in vitro cellular studies.

In the context of Mycobacterium tuberculosis, in vitro studies have demonstrated the bactericidal activity of the KasA inhibitor DG167. researchgate.net Killing curves showed a reduction in colony-forming units (CFU) of M. tuberculosis strain H37Rv upon treatment with DG167, and this effect was enhanced when combined with isoniazid. researchgate.net

For anticancer applications, in vitro studies on cancer cell lines are crucial. For example, indazole-pyrimidine derivatives were evaluated for their ability to inhibit VEGFR-2 in vitro. nih.gov Furthermore, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against fungal pathogens like Candida albicans and Candida glabrata, in addition to their anti-inflammatory properties. researchgate.net

Iridium(III)-2H-indazole complexes have been shown to induce mitochondrial damage in triple-negative breast cancer cell lines by generating reactive oxygen species (ROS). acs.org This leads to mitochondrion-mediated apoptosis and cell cycle arrest in the G2/M phase, ultimately inhibiting cellular migration. acs.org

Cell Cycle Arrest Induction

A variety of sulfonamide-indazole hybrids have demonstrated the ability to halt the cell cycle at different phases, a crucial mechanism for controlling cancer cell proliferation. For instance, one sulfonamide–indazole hybrid was found to cause cell cycle arrest at the G0/G1 phase, which was associated with an increase in the levels of p53 and p21 proteins. nih.gov Other studies have reported similar effects, with certain quinazoline-indazole hybrids also inducing G2/M phase arrest. tandfonline.com

The specific phase of cell cycle arrest can vary depending on the derivative. For example, some compounds induce arrest in the S phase or G2/M phase in different cancer cell lines. researchgate.networktribe.com A novel C,N-cyclometalated 2H-indazole-Ir(III) complex was also shown to induce G2/M phase cell cycle arrest in triple-negative breast cancer cells. acs.org The table below summarizes the cell cycle arrest phases induced by various indazole derivatives.

| Compound/Derivative | Cell Cycle Phase of Arrest | Cell Line(s) |

| Sulfonamide–indazole hybrid 34 | G0/G1 | A549, HCT-116 |

| Quinazoline-indazole hybrid 35 | G2/M | MCF-7 |

| Compound 5 | S phase, G2/M | HCT-116, HeLa, MCF-7 |

| Sulfonamide–oxazolidin-4-one hybrid 21 | S phase | MDA-MB-231, A549, HeLa |

| Quinazoline-indazole hybrid 43a | G2/M | Not specified |

| Quinazoline-indazole hybrid 47 | G1 | MDA-MB-231 |

| Quinazoline-indazole hybrid 48 | G1/S | MDA-MB-231 |

| Quinazoline-1,2,3-triazole hybrid 13a | G2/M | Not specified |

| Ir(III)-2H-indazole complex | G2/M | MDA-MB-468 |

Apoptosis Induction Pathways

Indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through multiple pathways. drugbank.com One key mechanism involves the regulation of the Bcl-2 family of proteins. For example, treatment with the indazole derivative 2f led to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway.

Furthermore, the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis, is another common finding. nih.govnih.gov Compound 2f was observed to increase the levels of cleaved caspase-3, the active form of the enzyme that executes the final stages of apoptosis. rsc.org Similarly, other sulfonamide-thiazolo[3,2-a]benzimidazole and sulfonamide–oxazolidin-4-one hybrids have been reported to induce apoptosis through the elevation of caspase-3 levels. nih.gov The induction of apoptosis by these compounds is often a consequence of the cellular stress caused by other mechanisms, such as cell cycle arrest and mitochondrial dysfunction. mdpi.commdpi.com

Modulation of Mitochondrial Function

The mitochondria play a central role in the life and death of a cell, and their disruption is a key strategy in cancer therapy. Certain sulfonamide-indazole hybrids have been found to directly impact mitochondrial function. For instance, hybrid 34 was shown to cause a depletion of ATP and disrupt the mitochondrial membrane potential in cancer cell lines. nih.gov

A decrease in the mitochondrial membrane potential is a critical event that can trigger the apoptotic cascade. The indazole derivative 2f was also reported to decrease the mitochondrial membrane potential in 4T1 breast cancer cells. rsc.org This depolarization of the mitochondrial membrane can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further committing the cell to apoptosis. Another study on an indazole derivative, compound 48, also showed that it could depolarize the mitochondria of K562 cells. worktribe.com

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another mechanism by which indazole derivatives can exert their anticancer effects. An excess of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately inducing cell death.

For example, the indazole derivative 2f was found to increase the levels of ROS in 4T1 cells, and this was linked to the induction of apoptosis via the mitochondrial pathway. rsc.org In another study, a novel Ir(III)-2H-indazole complex was shown to generate large amounts of ROS, which in turn triggered mitochondrion-mediated apoptosis. acs.orgresearchgate.net This suggests that the induction of oxidative stress is a key component of the cytotoxic activity of certain indazole derivatives.

Receptor Antagonism and Agonism

Beyond their cytotoxic effects, this compound derivatives have also been investigated for their ability to modulate the activity of specific receptors.

Allosteric Modulation of Chemokine Receptors (e.g., CCR4)

A series of indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). acs.orgnih.gov These antagonists bind to an intracellular allosteric site on the receptor, distinct from the binding site of the natural chemokine ligands. acs.orgnih.gov

Structure-activity relationship studies have revealed key structural features for potent CCR4 antagonism. For instance, methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were found to be more potent. nih.gov The N1 position of the indazole was also found to be a critical point for substitution, with meta-substituted benzyl (B1604629) groups possessing an α-amino-3-[(methylamino)acyl] group being the most potent. acs.orgnih.gov One of the most potent compounds identified, GSK2239633A, was selected for further development due to its high absorption in multiple species. acs.orgnih.gov

| Compound/Derivative | Target Receptor | Activity | Key Structural Features |

| Indazole arylsulfonamides | CCR4 | Allosteric Antagonist | Methoxy (B1213986)/hydroxyl at C4; N1 meta-substituted benzyl groups |

| GSK2239633A | CCR4 | Allosteric Antagonist | High oral absorption |

Other Receptor Interactions (e.g., 5-HT2C receptor)

The versatility of the indazole scaffold is further demonstrated by its interaction with other receptor systems, such as the serotonin (B10506) 5-HT2C receptor. The 5-HT2C receptor is a target for drugs used to treat a variety of central nervous system disorders. google.comgoogle.com While direct studies on this compound itself are limited in this context, various indazole derivatives have been explored as modulators of this receptor.

For example, a series of substituted 1-(3-pyridylcarbamoyl)indolines, which are isosteres of indole (B1671886) ureas, have been developed as potent and selective 5-HT2C/2B receptor antagonists. nih.gov These compounds were designed to target a region of the 5-HT2C receptor that is sterically allowed, but disallowed at the related 5-HT2A receptor, thereby achieving selectivity. nih.gov The development of such selective ligands is crucial for minimizing off-target effects. nih.gov

In Vitro Antimicrobial Activity and Mechanistic Insights

The indazole nucleus, particularly when functionalized with a sulfonamide moiety, gives rise to derivatives with potent activity against a range of pathogenic microorganisms, including bacteria, fungi, and protozoa. researchgate.netmdpi.comresearchgate.netresearchgate.net The inherent properties of the sulfonamide group, a well-established pharmacophore in antimicrobial agents, are often synergistic with the indazole scaffold, leading to compounds with promising therapeutic potential. ijcce.ac.iracgpubs.orgmdpi.com

Derivatives of indazole sulfonamides have demonstrated a broad spectrum of antibacterial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various substituted indazole derivatives show a consistent pattern of inhibitory action against clinically relevant pathogens.

For instance, certain 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives showed a greater inhibitory effect on the growth of Gram-positive strains like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative ones. tandfonline.com However, replacement of a hexahydroindazole moiety with a tetrahydroindazole (B12648868) resulted in compounds with a more appreciable broad-spectrum activity against both Gram-positive and Gram-negative bacteria. tandfonline.com In another study, new 5-nitro-1H-indazole sulfonamide derivatives were synthesized and tested against Lactobacillus, Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens, with some compounds exhibiting significant activity. acgpubs.org Similarly, other research has documented the activity of indazole derivatives against Escherichia coli and Salmonella enterica serovar Typhi. researchgate.netmdpi.comsemanticscholar.org

The primary mode of action for many sulfonamide-based antibacterial agents is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. ijcce.ac.irresearchgate.net By acting as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the folate pathway, thereby halting bacterial growth and replication. ijcce.ac.irresearchgate.net While this is a general mechanism for sulfonamides, other mechanisms may also be at play for specific indazole derivatives, such as the inhibition of DNA gyrase, which has been reported for other heterocyclic compounds. researchgate.net

Antibacterial Activity of Indazole Derivatives

| Derivative Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazoles | Staphylococcus aureus | Significant | tandfonline.com |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazoles | Bacillus subtilis | Significant | tandfonline.com |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazoles | Pseudomonas aeruginosa | Weak to None | tandfonline.com |

| 5-nitro-1H-indazole sulfonamides | Escherichia coli | Good | acgpubs.org |

| 5-nitro-1H-indazole sulfonamides | Staphylococcus aureus | High | acgpubs.org |

| 2H-Indazole derivatives | Salmonella enterica serovar Typhi | Active | researchgate.netmdpi.comsemanticscholar.org |

The antifungal potential of this compound derivatives has been evaluated against various fungal pathogens. Research has shown that specific structural modifications to the indazole core can yield compounds with significant activity against yeasts and molds.

Two 2,3-diphenyl-2H-indazole derivatives, in particular, demonstrated in vitro growth inhibition against the opportunistic yeasts Candida albicans and Candida glabrata. researchgate.netmdpi.comsemanticscholar.org Further studies on related tetrahydroindazole compounds revealed mild to moderate antifungal activity against C. albicans, although they lacked efficacy against Aspergillus niger. tandfonline.com In contrast, certain 5-nitro-1H-indazole sulfonamide and carbamate (B1207046) derivatives showed good activity against tested fungal strains, with some compounds exhibiting significant inhibition of Aspergillus niger and Penicillium chrysogenum. acgpubs.org The evaluation of antifungal activity is often conducted using methods like the agar-well diffusion on Sabouraud medium or the poison plate technique. ijcce.ac.iracgpubs.org

Antifungal Activity of Indazole Derivatives

| Derivative Class | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | Inhibitory | researchgate.netmdpi.comsemanticscholar.org |

| 2,3-diphenyl-2H-indazole derivatives | Candida glabrata | Inhibitory | researchgate.netmdpi.comsemanticscholar.org |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazoles | Candida albicans | Mild to Moderate | tandfonline.com |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazoles | Aspergillus niger | Inactive | tandfonline.com |

| 5-nitro-1H-indazole sulfonamides | Aspergillus niger | Significant | acgpubs.org |

| 5-nitro-1H-indazole sulfonamides | Penicillium chrysogenum | Significant | acgpubs.org |

A significant area of investigation for 2H-indazole derivatives has been their efficacy against pathogenic protozoa. nih.gov A number of synthesized 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were tested against intestinal and vaginal pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.netmdpi.comsemanticscholar.org

The biological evaluations revealed that these compounds possess potent antiprotozoal activity, with many being more effective than the standard reference drug, metronidazole (B1676534). researchgate.netmdpi.comsemanticscholar.org For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. researchgate.netmdpi.com Most of the tested compounds were slightly more potent against E. histolytica compared to the other two parasites. mdpi.com Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the 2-phenyl ring of the indazole scaffold tends to enhance antiprotozoal activity. nih.gov The discovery of activity against G. intestinalis for these indazole derivatives was a novel finding, suggesting that the 2-phenyl-2H-indazole framework is a promising scaffold for developing new antiprotozoal agents. mdpi.com

Antiprotozoal Activity of 2H-Indazole Derivatives (IC₅₀ values in µM)

| Compound Type | G. intestinalis | E. histolytica | T. vaginalis | Reference |

|---|---|---|---|---|

| 2-phenyl-2H-indazole derivatives | Active | Active | Active | mdpi.comsemanticscholar.orgnih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Highly Active | Highly Active | Highly Active | researchgate.netmdpi.comsemanticscholar.org |

| Metronidazole (Reference Drug) | Generally Higher IC₅₀ | Generally Higher IC₅₀ | Generally Higher IC₅₀ | researchgate.netmdpi.comsemanticscholar.org |

In Vivo Preclinical Mechanistic Studies (Excluding Clinical Human Trials)

While much of the research has focused on in vitro activities, several preclinical studies have begun to explore the in vivo mechanisms of action of indazole sulfonamide derivatives, particularly in the context of oncology, which provides valuable insights into their broader biological activities.

The aberrant activity of histone and DNA methylases is a common feature in cancer. google.com EZH2 (enhancer of zeste homolog 2), the catalytic subunit of the Polycomb Repressor Complex 2 (PRC2), is a methylase that is frequently dysregulated in various tumors. google.com Substituted indazoles have been identified as inhibitors of EZH2. google.com The inhibition of EZH2's catalytic activity is a key therapeutic strategy. There is strong evidence that inhibiting EZH2 activity leads to a decrease in cellular proliferation and invasion. google.com In vivo studies have shown that the direct knockdown of EZH2 can decrease tumor growth in animal models, demonstrating clear target engagement in a preclinical setting. google.com This indicates that indazole-based compounds can effectively engage their intended molecular target in a complex biological system, leading to a therapeutic effect.

Mechanistic biomarkers are crucial for understanding how a compound achieves its therapeutic effect. Research into a sulfonamide-indazole hybrid has provided insights into its mode of action. This compound was found to induce cell cycle arrest at the G0/G1 phase, which was accompanied by an increase in the protein levels of the tumor suppressors p53 and p21. nih.gov These proteins are critical biomarkers for cell cycle control and DNA damage response.

Furthermore, studies on the indazole derivative ML329 in the context of melanoma have identified casein kinase 2 (CK2) as a specific molecular target through mass spectrometry. google.com Treatment with ML329 was shown to suppress CK2-dependent signaling pathways specifically in melanoma cells. The analysis of mechanistic biomarkers revealed that ML329 suppresses the expression of MITF (melanoma-associated transcription factor) and its target genes, providing a clear link between target engagement and downstream biological effects in a preclinical model. google.com Another important biomarker, H3K27me3 (tri-methylation of lysine (B10760008) 27 on histone H3), is a direct product of EZH2 activity. google.com Elevated levels of this biomarker are linked to cancer aggressiveness, and the inhibition of EZH2 by indazole derivatives would be expected to reduce its levels, serving as a key mechanistic biomarker in vivo. google.com

Structure Activity Relationship Sar Studies of 2 Methyl 2h Indazole 3 Sulfonamide Analogs

Influence of Substituents on the Indazole Ring System

The indazole ring, a bicyclic aromatic heterocycle, offers several positions (C4, C5, C6, and C7) for substitution. The nature and position of these substituents can significantly modulate the compound's physicochemical properties, such as electron density, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Systematic studies on indazole arylsulfonamides have revealed distinct effects based on the location of substituents on the indazole core. acs.org Research on a series of these compounds as CCR4 antagonists showed that the C4 position is particularly sensitive to substitution. Analogs with methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent derivatives. acs.org

In contrast, substitutions at the C5, C6, and C7 positions are generally less favorable for activity. Studies indicate that only small functional groups are tolerated at these positions. acs.org Among these latter three positions, substitution at the C6 position is often preferred over C5 or C7. acs.org For instance, the development of 3,6-disubstituted indazole derivatives has been a focus in the search for potent hepcidin (B1576463) production inhibitors. sci-hub.se Furthermore, the introduction of sulfonamide moieties at either the C4 or C7 position has been explored as a strategy for generating compounds with potential anticancer activity, highlighting the importance of these specific locations for molecular diversity. dergipark.org.tr

| Position on Indazole Ring | Favorable Substituents | General Tolerance | Observed Impact on Activity |

|---|---|---|---|

| C4 | Methoxy (B1213986) (-OCH3), Hydroxyl (-OH) | Tolerates polar, H-bonding groups | Potency enhancement observed. acs.org |

| C5 | Small groups | Low tolerance for bulky groups | Generally less potent than C6-substituted analogs. acs.org |

| C6 | Small groups (e.g., -F) | Preferred over C5 and C7 for small substituents | Considered a favorable position for modification. acs.orgsci-hub.se |

| C7 | Small groups | Low tolerance for bulky groups | Considered a viable position for introducing diversity. dergipark.org.tr |

The electronic properties of substituents on the indazole ring play a critical role in modulating activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the pKa of the indazole nitrogen atoms and the sulfonamide group, affecting binding interactions and membrane permeability. mdpi.com

Studies on various indazole derivatives have shown that both EDGs and EWGs can be well-tolerated, though their effects are often position-dependent. mdpi.com For example, in the context of C3-carbamoylation of 2H-indazoles, derivatives with EDGs such as methyl (-Me) and methoxy (-OMe), as well as EWGs like fluoro (-F), chloro (-Cl), bromo (-Br), and trifluoromethyl (-CF3), were all effective substrates. acs.org The presence of a strong EWG like a nitro group (-NO2) has been shown to accelerate certain chemical transformations, whereas an EDG like a methoxy group (-OCH3) can have the opposite effect. nih.gov This demonstrates that the electronic nature of the substituent directly influences the reactivity and properties of the indazole scaffold. mdpi.comnih.gov

| Group Type | Example Substituents | General Effect on Indazole Ring | Observed SAR Implications |

|---|---|---|---|

| Electron-Donating (EDG) | -CH3, -OCH3 | Increases electron density | Generally well-tolerated; can enhance activity in certain contexts. acs.orgmdpi.com |

| Electron-Withdrawing (EWG) | -F, -Cl, -Br, -CF3, -NO2 | Decreases electron density | Often well-tolerated; can significantly influence reactivity and potency. acs.orgnih.gov |

Structural Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO2NH-) is a cornerstone of the structure and is itself a prime target for chemical modification to refine a compound's activity profile. nih.govgoogle.com Alterations can be made by substituting the sulfonamide nitrogen or by varying the chemical nature of the group attached to the sulfonyl (-SO2-) core.

The hydrogen atom on the sulfonamide nitrogen can be replaced with an alkyl or other group, converting the primary sulfonamide (-SO2NH2) into a secondary sulfonamide (-SO2NHR). This modification has significant consequences for the molecule's hydrogen bonding capacity and acidity. SAR studies on related scaffolds, such as tetrahydroindazole (B12648868) derivatives, have explored this change. nih.govsemanticscholar.org In one study, the conversion of primary sulfonamides to secondary N-phenyl sulfonamides generally resulted in inhibitors with more moderate potency. nih.gov However, this modification also introduced new vectors for interaction, and interesting SAR data were obtained. nih.govsemanticscholar.org In other contexts, research has shown that N-alkylation of the sulfonamide nitrogen was tolerated, indicating that the primary sulfonamide NH was not critical for activity in that specific series. nih.gov This suggests that the importance of the sulfonamide NH is highly dependent on the specific biological target and the binding mode of the compound series.

The group attached to the sulfonyl component of the sulfonamide offers a rich opportunity for structural diversification. In many indazole-based series, this is an aromatic or heteroaromatic ring. Research has shown that the nature of this ring system is a powerful determinant of biological activity. acs.org For instance, in a comprehensive study of indazole arylsulfonamides, a wide variety of aryl and heteroaryl groups were evaluated. The investigation concluded that a 5-chlorothiophene-2-sulfonamide (B1586055) was the most potent N3-substituent for antagonism of the CCR4 receptor. acs.org This highlights that heteroaromatic rings can be superior to simple phenyl rings and that specific substitution patterns (e.g., the chloro group on the thiophene (B33073) ring) are key for optimizing potency.

Significance of the N2-Methyl Group for Activity and Selectivity

The indazole ring contains two nitrogen atoms in the five-membered ring, at positions N1 and N2. In the parent 1H-indazole, the proton can exist on either nitrogen, creating two distinct tautomers. When a substituent like a methyl group is introduced, it can be attached to either N1 or N2, resulting in two different regioisomers (N1-methyl or N2-methyl). dergipark.org.tr The specific placement of this methyl group is critical, as the two isomers have different shapes, electronic profiles, and metabolic stabilities, which typically leads to different biological activities and selectivities.

The synthesis of a specific regioisomer, such as the 2-methyl-2H-indazole, presents a chemical challenge. Alkylation of an NH-indazole often yields a mixture of both N1 and N2 alkylated products, sometimes in nearly equal ratios, necessitating difficult purification and structural confirmation. dergipark.org.trresearchgate.net The development of synthetic methods that favor one isomer over the other is therefore highly important. For example, in the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a key component of the drug Pazopanib (B1684535), it was found that using trimethyl orthoformate in the presence of concentrated sulfuric acid favored the formation of the desired N2-methylated product over the N1 isomer. This regioselectivity is crucial because the biological activity of Pazopanib is dependent on the N2-indazole core. The N2-methyl group positions the rest of the molecule for optimal interaction with its target kinase, a function that the N1-methyl isomer cannot replicate effectively. Thus, the N2-methyl group is not merely a minor structural feature but a fundamental determinant of the compound's identity and biological function.

Key Pharmacophoric Elements for Target Binding and Efficacy

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For analogs of 2-methyl-2H-indazole-3-sulfonamide, several key pharmacophoric features have been identified as crucial for target binding and efficacy across different biological targets. researchgate.net

The indazole scaffold itself is a primary pharmacophoric element, serving as a versatile and crucial framework in drug design. researchgate.net This nitrogen-containing heterocyclic system is prevalent in many approved therapeutic drugs. researchgate.net SAR studies on various indazole-based compounds have highlighted the importance of specific structural features for activity. For instance, in a series of indazole arylsulfonamides designed as CCR4 antagonists, the substitution pattern on the indazole ring was a key area of investigation. acs.org

Key pharmacophoric features identified from studies on related indazole analogs include:

Hydrogen Bond Acceptors (HBA): The sulfonamide group (-SO₂NH₂) is a critical hydrogen-bonding moiety. The oxygen atoms of the sulfonyl group and the nitrogen of the sulfonamide can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein's binding pocket. Studies on related inhibitors have identified a common pharmacophore with two hydrogen bond acceptors in a 1,5 relationship. nih.gov

Hydrogen Bond Donors (HBD): The N-H of the sulfonamide group can act as a hydrogen bond donor. The presence and orientation of this group are often essential for anchoring the ligand within the active site. Pharmacophore models for some indazole derivatives have confirmed the importance of a hydrogen bond donor feature. researchgate.net

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the indazole core and any additional aryl substituents contribute to hydrophobic and aromatic stacking interactions (π-π stacking) with the target protein. nih.gov The nature and substitution pattern of these aromatic rings can significantly modulate binding affinity and selectivity. For example, substitutions at the 3- and 5-positions of an aryl ring with electron-withdrawing groups were found to restore potency in one series of inhibitors. nih.gov

The table below summarizes the key pharmacophoric elements and their roles based on studies of various indazole sulfonamide analogs.

| Pharmacophoric Feature | Role in Target Binding | Relevant Findings |

| Indazole Scaffold | Provides a rigid core structure and acts as an aromatic/hydrophobic region. researchgate.netresearchgate.net | A foundational component in numerous biologically active compounds, including approved kinase inhibitors. researchgate.net |

| Sulfonamide Linker (-SO₂NH-) | Acts as a key hydrogen bond donor (N-H) and acceptor (S=O). acs.org | The spatial arrangement of the sulfonamide is critical for interaction with intracellular allosteric sites in some receptors. acs.org |

| Aryl Substituents | Engage in hydrophobic and π-π stacking interactions; substitutions can modulate electronic properties and steric fit. nih.gov | 3,5-disubstitution with electron-withdrawing groups can enhance potency. nih.gov |

| N2-Methyl Group | Determines the specific 2H-indazole tautomeric form, influencing molecular geometry and binding orientation. | Defines the core structure of this compound. |

This table is interactive. Users can sort and filter the data.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of a drug molecule. Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselective binding, meaning they interact differently with different enantiomers of a chiral compound.

While the parent compound this compound is not chiral, modifications to its structure can introduce chiral centers, making stereochemical considerations highly relevant. For example, the introduction of a substituted ethylamino group can create a stereocenter.

Key considerations include:

Enantioselective Binding: One enantiomer of a chiral analog may bind to the target with significantly higher affinity than the other, resulting in one being more potent. This difference in activity is attributed to the specific 3D orientation of functional groups, where one enantiomer achieves a more optimal fit within the chiral binding pocket of the target protein. For some N-substituted indazole sulfonamides, the "R" configuration at a chiral carbon has been noted as preferred for activity. google.com The R-configuration at a specific carbon in one analog was suggested to potentially confer enantioselective binding.

Impact on Potency: The difference in potency between enantiomers can range from negligible to several orders of magnitude. In some cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

Resolution of Racemates: When a chiral analog is synthesized as a racemic mixture (an equal mixture of both enantiomers), it is often necessary to separate, or resolve, the enantiomers to evaluate their individual biological activities. An investigation into a racemic 2-methyl analog of a dihydrobenzofuran carboxamide, a structurally related scaffold, provides a relevant example. The racemate was separated, and the individual enantiomers were tested for their inhibitory activity against the enzyme PARP-1. nih.gov

The table below presents data from the study of the (R) and (S) enantiomers of a 2-methyl analog (rac-13a), illustrating the impact of stereochemistry on biological activity. nih.gov

| Compound | Configuration | Target | IC₅₀ (μM) |

| rac-13a | Racemic | PARP-1 | 10.44 |

| (R)-(-)-13a | R | PARP-1 | 6.34 |

| (S)-(+)-13a | S | PARP-1 | 8.44 |

This table is interactive. Users can sort and filter the data.

As shown in the table, both the (R) and (S) isomers of the analog exhibited comparable, though not identical, inhibitory activity against PARP-1, with the R-enantiomer being slightly more potent. nih.gov This finding underscores that while stereochemistry is a critical factor to investigate, the extent of its influence on activity is dependent on the specific compound and its biological target. nih.gov

Computational Chemistry and Molecular Modeling in 2 Methyl 2h Indazole 3 Sulfonamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. scirp.org This method is crucial in drug discovery for identifying potential drug candidates, clarifying structure-activity relationships, and predicting ligand-target interactions at a molecular level. scirp.org

Identification of Binding Pockets and Key Interacting Residues

Molecular docking studies have been pivotal in identifying the specific binding pockets and key amino acid residues with which indazole derivatives, including those with a sulfonamide group, interact. For instance, in the context of anti-influenza A virus research, molecular docking of novel 2-((1H-indol-3-yl)thio)-N-phenylacetamide analogs with the neuraminidase (NA) receptor revealed interactions with crucial residues such as ARG118, ASP151, GLU119, TRP179, ARG293, and PRO431. semanticscholar.org These interactions, predominantly hydrogen bonds and hydrophobic interactions, are critical for the catalytic inhibition of the NA enzyme. semanticscholar.org

Similarly, in the pursuit of anticancer agents, docking studies of indazole derivatives with Hypoxia-Inducible Factor-1α (HIF-1α) have shown good binding efficiency within the active site of the protein. nih.gov The stability of these interactions is often further investigated using molecular dynamics simulations. nih.gov In another study focused on antileishmanial agents, docking of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania trypanothione (B104310) reductase (TryR) identified a network of hydrophobic and hydrophilic interactions contributing to stable binding. nih.gov

The sulfonamide group itself is recognized for its role in binding to receptors. scirp.org The -SO2NH2 group is often essential for these interactions. scirp.org The indazole ring can also participate in various interactions, including hydrogen bonding and π-π stacking.

Prediction of Binding Affinity and Pose

A primary output of molecular docking is the prediction of the binding affinity and the binding pose of a ligand within a protein's active site. scirp.org The binding affinity is often expressed as a docking score, with more negative values indicating a more favorable interaction. For instance, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against the TryR enzyme showed negative binding energies, suggesting that the docking is thermodynamically favorable. nih.gov

The prediction of the binding pose, or the specific orientation of the ligand, is crucial for understanding the mechanism of action. For example, in the study of indazole-sulfonamides as anticancer agents, the re-docking of co-crystallized ligands into the active sites of various protein kinases showed that the predicted pose was almost superimposed with the original ligand's orientation, validating the docking protocol. mdpi.com This accuracy in predicting the binding pose allows for a detailed analysis of the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. semanticscholar.org This approach is widely used to predict the activity of new compounds and to understand which structural features are important for their biological effects. semanticscholar.org

Development of 2D- and 3D-QSAR Models

Both 2D- and 3D-QSAR models have been developed for various series of indazole derivatives to predict their biological activities. 2D-QSAR models often use multilinear regression (MLR) based on genetic function approximation (GFA) for selecting relevant descriptors. semanticscholar.org For example, a 2D-QSAR model for novel anti-influenza A virus inhibitors showed good statistical quality with a high correlation coefficient. semanticscholar.org

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the structure-activity relationship. These models generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity. nih.gov For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new, more potent inhibitors. nih.gov Similarly, a 3D-QSAR model for indazole derivatives as TTK inhibitors for cancer treatment was developed using the SWF kNN approach and showed a high internal cross-validation regression coefficient. researchgate.net

Elucidation of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can include electronic, steric, hydrophobic, and topological properties. For example, a QSAR study on hexahydroindazole derivatives as antimicrobial agents indicated the importance of topological parameters in defining their activity. nih.gov In another study on urea (B33335) substituted 2,4-diamino-pyrimidines with an indazole moiety, QSAR analysis pointed to lipophilicity as a key driver of improved anti-malarial activity. nih.gov

The elucidation of these descriptors provides valuable insights for medicinal chemists to guide the rational design and optimization of new compounds with enhanced activity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are employed to understand the stability of ligand-protein complexes, analyze conformational changes, and refine the results of molecular docking. nih.govmdpi.com

For indazole derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target protein. nih.gov For instance, an MD simulation of a potent indazole derivative bound to HIF-1α showed that the compound remained stable in the active site. nih.gov Similarly, for 3-chloro-6-nitro-1H-indazole derivatives targeting the TryR enzyme, MD simulations were performed on the docked complex to assess its structural and intermolecular affinity stability in a biological environment. nih.gov The results indicated that the complex remained in good equilibrium with minimal structural deviation. nih.gov

Conformational analysis, often performed in conjunction with MD simulations, studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com This analysis helps in understanding the flexibility of the ligand and the protein, and how their conformations adapt upon binding. mdpi.com The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during an MD simulation provides insights into the stability and flexibility of the protein-ligand complex. nih.gov

In Silico ADME Prediction in Research and Design (excluding human pharmacokinetic data)

In the realm of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to avoid late-stage failures. For derivatives of the 2-methyl-2H-indazole-3-sulfonamide scaffold, computational, or in silico, methods are employed to predict these pharmacokinetic parameters, thereby guiding the design of molecules with more favorable profiles. These predictive models are built on the physicochemical characteristics of the compounds, such as lipophilicity, aqueous solubility, and molecular weight.

Research on novel indazole-sulfonamide derivatives has utilized various online tools to forecast their ADME properties. For instance, the pkCSM online server has been used to predict the pharmacokinetic and toxicity profiles of newly synthesized compounds. nih.gov This server provides insights into properties like intestinal absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 (CYP) enzymes. Another commonly used tool is the SwissADME online server, which helps in evaluating drug-likeness based on established rules like Lipinski's rule of five and Veber's rules. acs.org These rules correlate a compound's oral bioavailability with its molecular properties.

In a study on newly synthesized EA-sulfonamides and indazole-sulfonamides, researchers predicted the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the most promising anticancer compounds. nih.gov The predictions for key ADME parameters for selected indazole-sulfonamide analogs are summarized in the table below.

Table 1: Predicted ADME Properties of Selected Indazole-Sulfonamide Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility (log mol/L) | Intestinal Absorption (% absorbed) | BBB Permeability (logBB) |

|---|---|---|---|---|---|

| Compound 1 | 337.79 | 2.85 | -3.5 | 92.3 | -0.45 |

| Compound 2 | 337.79 | 2.91 | -3.6 | 91.8 | -0.51 |

| Compound 5 | 450.91 | 3.98 | -4.8 | 94.1 | -0.62 |

| Compound 6 | 464.94 | 4.29 | -5.2 | 93.5 | -0.71 |

| Compound 7 | 480.94 | 4.54 | -5.5 | 93.1 | -0.78 |

Data synthesized from studies on novel indazole-sulfonamide derivatives. The specific compounds are analogs and not this compound itself.

These in silico predictions are instrumental in the early stages of research, allowing chemists to prioritize the synthesis of compounds with a higher likelihood of possessing desirable pharmacokinetic characteristics, while deprioritizing those predicted to have poor absorption or unfavorable distribution. It is a cost-effective and time-efficient strategy to refine the chemical structures of lead candidates.

Virtual Screening for Novel Scaffolds and Lead Optimization

Virtual screening has become a cornerstone in the quest for novel bioactive molecules, including those based on the this compound scaffold. This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. Both structure-based and ligand-based virtual screening approaches are utilized. Structure-based methods rely on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy, to dock and score potential ligands. nih.gov Ligand-based methods, on the other hand, use the information from known active compounds to identify new molecules with similar properties. mdpi.com

The indazole sulfonamide scaffold has been identified through high-throughput screening campaigns as a promising starting point for the development of inhibitors for various biological targets. nih.gov For instance, a potent, non-cytotoxic indazole sulfonamide was discovered through the screening of over 100,000 synthetic compounds for activity against Mycobacterium tuberculosis. nih.gov Subsequent lead optimization efforts often involve computational strategies to enhance potency, selectivity, and pharmacokinetic properties.

In the context of lead optimization, virtual screening can be employed to explore the chemical space around a hit compound. By modifying the core scaffold or its substituents in silico and predicting the binding affinity and other properties of the resulting virtual compounds, researchers can guide synthetic efforts toward more promising molecules. For example, in the development of inhibitors for phosphoinositide 3-kinase δ (PI3Kδ), optimization of an initial indazole lead compound was heavily guided by structure-based design. acs.org This approach led to the discovery of clinical candidates with high potency and selectivity.

The process of virtual screening and lead optimization for indazole sulfonamides can be summarized in the following steps:

Target Identification and Validation: A biological target relevant to a disease is chosen.

Library Preparation: A large database of chemical compounds, which can range from commercially available molecules to virtual compounds, is prepared for screening.

Virtual Screening: The library is computationally screened against the target using docking simulations or pharmacophore models.

Hit Identification and Experimental Validation: The top-scoring virtual hits are selected for experimental testing to confirm their activity.

Lead Optimization: Active compounds (hits) are further modified using computational and synthetic chemistry to improve their drug-like properties. This iterative process involves synthesizing and testing new analogs based on computational predictions.

An example of the outcome of a virtual screening campaign is the identification of novel sulfonamide inhibitors for a specific enzyme target. In one such study, a structure-based virtual screening approach, augmented by chemical similarity searching, led to the identification of 13 new competitive inhibitors from a pool of 51 candidates. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| EA-sulfonamides |

Emerging Research Directions and Future Perspectives for 2 Methyl 2h Indazole 3 Sulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole and sulfonamide derivatives is evolving, with a strong emphasis on environmentally friendly and efficient processes. nih.govbenthamscience.comrsc.org Future efforts for synthesizing 2-methyl-2H-indazole-3-sulfonamide and related compounds are geared towards methodologies that are not only high-yielding but also align with the principles of green chemistry and automation.

Recent advancements in organic synthesis are paving the way for more sustainable methods to produce complex molecules like indazole sulfonamides. benthamscience.com Green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. For the synthesis of sulfonamides, methods have been developed that utilize sustainable solvents like water and ethanol, moving away from traditional volatile organic compounds. rsc.orgresearchgate.net One such strategy involves the oxidative chlorination of thiols to sulfonyl chlorides, which then react with amines in situ to form sulfonamides in good to excellent yields in green solvents. rsc.orgresearchgate.net

The use of nanoparticle catalysts, such as copper(I) oxide nanoparticles, represents another green approach. nih.gov These catalysts can be used in lower quantities, are often recyclable, and can facilitate reactions in eco-friendly solvents like polyethylene (B3416737) glycol (PEG). nih.govorganic-chemistry.org Microwave-assisted synthesis is another technique that aligns with green chemistry principles by offering rapid reaction times and often obviating the need for harsh reaction conditions. nih.gov

| Green Chemistry Strategy | Description | Potential Advantage for Indazole Sulfonamide Synthesis |

| Use of Sustainable Solvents | Replacing volatile organic compounds with water, ethanol, or deep eutectic solvents. rsc.orgresearchgate.net | Reduces environmental pollution and health hazards associated with traditional solvents. |

| Nanoparticle Catalysis | Employing catalysts like copper(I) oxide nanoparticles. nih.govorganic-chemistry.org | Offers high efficiency, lower catalyst loading, and potential for catalyst recycling. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. nih.gov | Leads to shorter reaction times, higher yields, and often milder reaction conditions. |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increases efficiency, reduces waste, and simplifies the overall synthetic process. nih.gov |

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch, offers significant advantages for the synthesis of pharmaceutical compounds. dntb.gov.ua This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. The synthesis of sulfonamides has been successfully demonstrated using flow chemistry systems, sometimes in combination with automated platforms. chimia.chnih.gov

An automated flow synthesis platform can perform multi-step reactions, including the formation of sulfonamides, with minimal manual intervention. chimia.chnih.gov These systems can be integrated with real-time analysis techniques, allowing for rapid optimization of reaction conditions. The combination of flow chemistry with artificial intelligence and machine learning algorithms can further accelerate the discovery and development of new drug candidates by enabling automated design-make-test-analyze cycles. chimia.ch This approach allows for the rapid synthesis and screening of a library of compounds, which can significantly shorten the drug discovery timeline. chimia.ch

Exploration of Untapped Biological Targets and Disease Areas

Indazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netresearchgate.net While kinase inhibition is a well-established mechanism for many indazole-based drugs, ongoing research seeks to identify novel biological targets and expand their therapeutic applications. rsc.org

The versatility of the indazole scaffold allows for structural modifications to target a diverse array of proteins. researchgate.net For instance, different substitution patterns on the indazole ring can lead to potent inhibitors of enzymes such as phosphoinositide-dependent kinase-1 (PDK1), Fibroblast growth factor receptors (FGFRs), and pan-Pim kinases. nih.gov

Furthermore, indazole derivatives are being investigated for their potential in treating complex diseases like Alzheimer's, where they have shown promise as inhibitors of enzymes like cholinesterase and BACE1. nih.gov There is also growing interest in their activity against parasitic diseases, with studies showing efficacy against Leishmania species by targeting enzymes like trypanothione (B104310) reductase. nih.gov

| Potential Disease Area | Biological Target(s) | Example of Indazole Derivative Activity |

| Cancer | Receptor Tyrosine Kinases (e.g., VEGFR-2, Tie-2, EphB4), Pan-Pim kinases, PDK1, FGFRs | A multi-target indazole derivative showed potent inhibition of VEGFR-2, Tie-2, and EphB4 with IC50 values in the low nanomolar range. nih.gov |

| Alzheimer's Disease | Cholinesterases (AChE, BuChE), BACE1 | A new family of 5-substituted indazole derivatives exhibited significant inhibitory activity against both cholinesterases and BACE1. nih.gov |

| Parasitic Infections (Leishmaniasis) | Trypanothione Reductase (TryR) | Novel 5-nitroindazole (B105863) derivatives have been identified as potent antileishmanial agents. nih.gov |

| Inflammatory Diseases | Not specified | Indazole derivatives have shown broad anti-inflammatory properties. researchgate.net |

| Bacterial Infections | Dihydropteroate (B1496061) synthase (DHPS) | Sulfonamides, a key functional group in the subject compound, are known to target this bacterial enzyme. nih.gov |

Rational Design of Multi-Targeted Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to a paradigm shift from the "one drug, one target" approach to the rational design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govnih.gov The indazole scaffold is well-suited for the development of such agents due to its versatile chemical nature, which allows for the incorporation of different pharmacophores to interact with multiple biological targets. researchgate.netnih.gov

The development of MTDLs for Alzheimer's disease is a prime example, where researchers have designed indazole derivatives that concurrently inhibit both cholinesterase and BACE1 enzymes. nih.gov This dual-action approach aims to provide a more effective therapeutic outcome than single-target agents. The rational design process for these multi-targeted agents often involves computational modeling to predict how a molecule will interact with different protein targets, followed by chemical synthesis and biological evaluation to validate the design. nih.govmdpi.com

Advanced Preclinical Models for Mechanistic Studies

To better understand the mechanisms of action and therapeutic potential of this compound and related compounds, advanced preclinical models are essential. These models bridge the gap between in vitro studies and clinical trials.

In Vitro Models : A common starting point is the use of human cancer cell lines to assess the antiproliferative activity of new compounds. researchgate.net For instance, the cytotoxicity of indazole derivatives has been evaluated against a panel of cancer cell lines, including those for lung (A549), colon (HT-29), and liver (HepG2) cancer. researchgate.net Such studies can provide initial insights into the potency and selectivity of a compound.

Spheroid Cultures : Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, are increasingly being used as they more closely mimic the microenvironment of solid tumors compared to traditional 2D cell cultures. These models can provide more predictive data on a drug's efficacy.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

In the context of designing novel indazole sulfonamides, AI and ML can be utilized in several ways:

Predictive Modeling : ML algorithms can be trained on large datasets of chemical structures and their biological activities to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then predict the potency of new, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis.